molecular formula C13H12N2O2S B7843226 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile

2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile

Cat. No.: B7843226
M. Wt: 260.31 g/mol
InChI Key: TZSJJIBHKJXXPF-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile is a heterocyclic compound that features a thiazole ring substituted with a 3,4-dimethoxyphenylmethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile typically involves the reaction of 3,4-dimethoxybenzyl chloride with thioamide derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, forming the thiazole ring and introducing the carbonitrile group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiazole ring or the carbonitrile group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile is unique due to its specific substitution pattern and the presence of both a thiazole ring and a carbonitrile group. This combination of features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-16-11-4-3-9(5-12(11)17-2)6-13-15-10(7-14)8-18-13/h3-5,8H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSJJIBHKJXXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC(=CS2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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